molecular formula C16H20ClN3O2 B2662135 N-(2-chlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-52-0

N-(2-chlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2662135
M. Wt: 321.81
InChI Key: YXBKVHHNWSVRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the nature of its bonds, and its molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Computational Design and Study for Drug Development

The rational design and synthesis of pyrazole derivatives, including compounds similar to N-(2-chlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, have been explored for their potential in drug development. Computational structure-activity relationship studies have provided insights into optimizing these compounds for inhibiting protein kinases, which are crucial in the regulatory mechanisms of the human body. This approach aids in identifying promising drug candidates and understanding their effects and properties through simulation analysis (Y. Singh, A. Tomar, R. Das, R. Singh, 2009).

Antioxidant and Protective Effects

Research on pyrazolecarboxamide derivatives has demonstrated their significant antioxidant properties. A study investigating the effects of such a derivative on Clarias gariepinus exposed to lead nitrate showed that the compound could reverse alterations in biochemical parameters, antioxidant biomarkers, lipid peroxidation, DNA damage, and histopathological changes induced by lead toxicity. This suggests the compound's potential in minimizing the effects of lead toxicity due to its potent antioxidant activity (H. Soliman, Mohamed Hamed, Jae-Seong Lee, A. Sayed, 2019).

Antimicrobial Activity

Pyrazole-1-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. This research highlights the potential of these compounds as antimicrobial agents, offering a new avenue for developing treatments against microbial infections. The structural modifications of the pyrazole scaffold contribute to the antimicrobial efficacy of these compounds, indicating their versatility and potential in creating effective antimicrobial agents (E. Sharshira, N. M. Hamada, 2011).

Cannabinoid Receptor Antagonists

Studies on pyrazole derivatives have also explored their interaction with cannabinoid receptors, particularly as antagonists for the CB1 cannabinoid receptor. These interactions are crucial for understanding the therapeutic potential of these compounds in treating conditions associated with the cannabinoid system, such as obesity and metabolic disorders. Molecular interaction studies provide insights into the conformations and binding affinities of these compounds, facilitating the development of selective and potent cannabinoid receptor antagonists (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, environmental impact, and safety precautions that should be taken when handling it .

properties

IUPAC Name

N-(2-chlorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-3-9-20-11-12(16(19-20)22-10-4-2)15(21)18-14-8-6-5-7-13(14)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBKVHHNWSVRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.